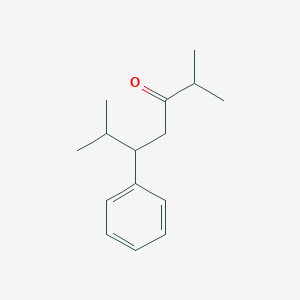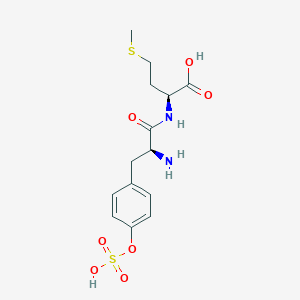
O-Sulfo-L-tyrosyl-L-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Sulfo-L-tyrosyl-L-methionine is a compound that consists of a tyrosine residue that has been sulfated at the hydroxyl group and linked to a methionine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Sulfo-L-tyrosyl-L-methionine typically involves the sulfation of the tyrosine residue followed by peptide bond formation with methionine. The sulfation can be achieved using reagents such as 3’-phosphoadenylyl sulfate (PAPS) in the presence of tyrosylprotein sulfotransferase . The peptide bond formation can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including the use of automated peptide synthesizers. The process would require optimization of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
O-Sulfo-L-tyrosyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The oxidized forms of methionine can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).
Substitution: The sulfated tyrosine residue can participate in substitution reactions, where the sulfate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for the oxidation of methionine residues.
Reduction: Dithiothreitol (DTT) is a common reducing agent used to reduce oxidized methionine residues.
Substitution: Various nucleophiles can be used to replace the sulfate group on the tyrosine residue.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Methionine.
Substitution: Products with different functional groups replacing the sulfate group on tyrosine.
Aplicaciones Científicas De Investigación
O-Sulfo-L-tyrosyl-L-methionine has several applications in scientific research, including:
Chemistry: Used as a model compound to study sulfation reactions and peptide synthesis.
Biology: Investigated for its role in protein post-translational modifications and signaling pathways.
Medicine: Potential therapeutic applications due to its involvement in biological processes such as enzyme regulation and signal transduction.
Industry: Used in the development of peptide-based drugs and biochemical assays.
Mecanismo De Acción
The mechanism of action of O-Sulfo-L-tyrosyl-L-methionine involves its interaction with specific molecular targets and pathways. The sulfated tyrosine residue can mimic the natural sulfation of tyrosine residues in proteins, affecting their function and interactions . The methionine residue can participate in redox reactions, influencing the oxidative state of proteins and cells .
Comparación Con Compuestos Similares
Similar Compounds
- L-cysteine sulfinic acid
- L-cysteic acid
- L-homocysteine
- L-homocysteine sulfinic acid
- L-homocysteic acid
- L-serine-O-sulfate
- S-sulfo-L-cysteine
Uniqueness
O-Sulfo-L-tyrosyl-L-methionine is unique due to its specific combination of a sulfated tyrosine residue and a methionine residue. This combination allows it to participate in both sulfation and redox reactions, making it a valuable compound for studying protein modifications and signaling pathways.
Propiedades
Número CAS |
80778-42-3 |
|---|---|
Fórmula molecular |
C14H20N2O7S2 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H20N2O7S2/c1-24-7-6-12(14(18)19)16-13(17)11(15)8-9-2-4-10(5-3-9)23-25(20,21)22/h2-5,11-12H,6-8,15H2,1H3,(H,16,17)(H,18,19)(H,20,21,22)/t11-,12-/m0/s1 |
Clave InChI |
AQZDSKRTFQPAPD-RYUDHWBXSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)O)N |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


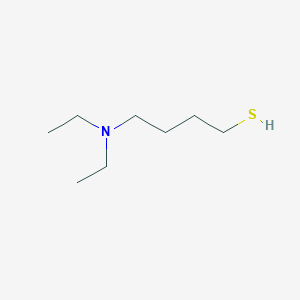

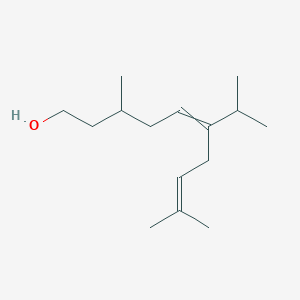

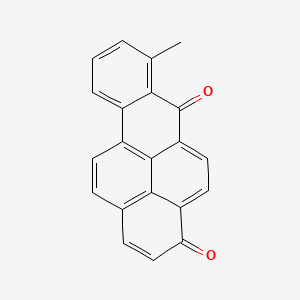
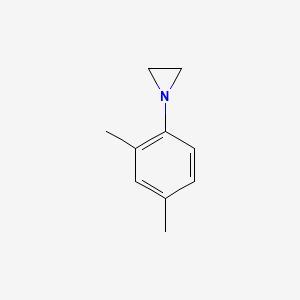
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)
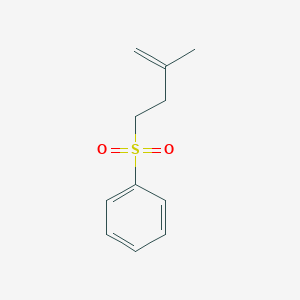
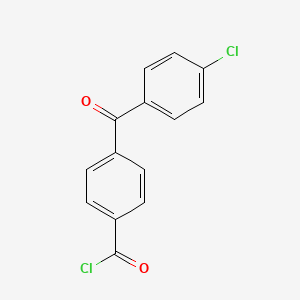
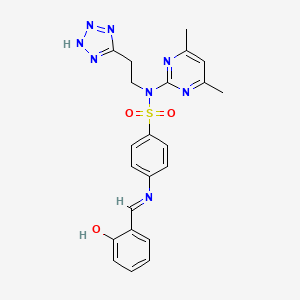

![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)

